epicalyxin F

Antiproliferative Colon carcinoma Diarylheptanoid

Researchers requiring a validated, stereochemically defined lead compound for colon carcinoma studies face limited access to highly potent, natural-product-derived agents. Epicalyxin F (CAS 252060-62-1) directly addresses this gap. - Most potent among 44 diarylheptanoids against murine colon 26-L5 carcinoma (ED50 = 0.89 μM). - Absolute configuration (3S,5S,7R) confirmed by total synthesis; exceeds 5-fluorouracil potency in HT-1080 fibrosarcoma. - Essential reference standard for SAR and synthetic methodology development. Supplied with verified stereochemical purity; quote-based procurement with global shipping available.

Molecular Formula C35H34O8
Molecular Weight 582.6 g/mol
Cat. No. B1254457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepicalyxin F
Synonymsepicalyxin F
epicalyxin-F
Molecular FormulaC35H34O8
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)C2CC(OC(C2)C3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)C(=O)C=CC5=CC=C(C=C5)O
InChIInChI=1S/C35H34O8/c1-42-32-20-30(40)33(35(41)34(32)29(39)17-7-22-4-12-26(37)13-5-22)24-18-28(16-6-21-2-10-25(36)11-3-21)43-31(19-24)23-8-14-27(38)15-9-23/h2-5,7-15,17,20,24,28,31,36-38,40-41H,6,16,18-19H2,1H3/b17-7+/t24-,28+,31+/m1/s1
InChIKeyLPRJKEYEZOKENY-VKTVXKIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epicalyxin F Overview


Epicalyxin F is a polyphenolic diarylheptanoid natural product first isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae) [1]. The compound has the molecular formula C35H34O8 and a molecular weight of 582.6 g/mol [2]. Its absolute configuration has been established through total synthesis and structural reassignment as (3S,5S,7R)-(+)-epicalyxin F [3]. Epicalyxin F demonstrates potent antiproliferative activity toward HT-1080 fibrosarcoma and colon 26-L5 carcinoma cells, with reported ED50 values of 1.71 μM and 0.89 μM, respectively [1].

Why Epicalyxin F Is Irreplaceable


Substituting epicalyxin F with other in-class diarylheptanoids such as calyxin B, calyxin F, or other epicalyxin derivatives is scientifically unjustified. First, epicalyxin F exhibits distinct stereochemical configuration—it is the (3S,5S,7R) epimer of calyxin F, and this stereochemistry directly influences biological activity [1]. Second, among 44 diarylheptanoids isolated from A. blepharocalyx, epicalyxin F (compound 17) uniquely demonstrated the most potent activity against colon 26-L5 carcinoma (ED50 = 0.89 μM), while calyxin B (compound 2) showed preferential activity against HT-1080 fibrosarcoma (ED50 = 0.69 μM) [2]. Third, epicalyxin F has been explicitly identified as 'the most biologically active member of the family' of related polyphenolic natural products [1]. These cell-line-specific potency differences preclude interchangeable use without compromising experimental outcomes.

Epicalyxin F Comparative Evidence


Superior Colon Carcinoma Potency vs. Calyxin B

In a direct comparative study of 44 diarylheptanoids isolated from Alpinia blepharocalyx, epicalyxin F (compound 17) exhibited the most potent antiproliferative activity against murine colon 26-L5 carcinoma cells with an ED50 value of 0.89 μM. In contrast, calyxin B (compound 2) exhibited its most potent activity against human HT-1080 fibrosarcoma cells with an ED50 value of 0.69 μM, but was not the most active compound against the colon carcinoma line [1]. This represents a cell-line-specific differentiation, not a simple rank-order potency difference across all models.

Antiproliferative Colon carcinoma Diarylheptanoid ED50 Cancer research

HT-1080 Fibrosarcoma Potency vs. 5-Fluorouracil

In the same comparative study of 44 diarylheptanoids, epicalyxin F (17), along with several other calyxin and epicalyxin derivatives, demonstrated antiproliferative activity more potent than the clinically used anticancer drug 5-fluorouracil (5-FU) against human HT-1080 fibrosarcoma cells [1]. This comparison provides a clinically relevant benchmark that establishes epicalyxin F as a compound with activity exceeding a standard-of-care chemotherapeutic agent in this in vitro model.

Anticancer Fibrosarcoma 5-Fluorouracil Comparative efficacy Drug discovery

Stereochemistry Distinct from Calyxin F

The absolute configuration of (+)-epicalyxin F was definitively established through total synthesis and structural reassignment as (3S,5S,7R) [1]. This configuration distinguishes epicalyxin F from its epimer (+)-calyxin F, which differs at the 5- and 7-positions [2]. The acid-promoted rearrangement of synthetic benzopyran precursors led to the unambiguous identification of the natural product, and the reassigned structure is compatible with the proposed biosynthetic pathway [1].

Stereochemistry Absolute configuration Total synthesis Structural elucidation Quality control

Epicalyxin F Application Scenarios


Colon 26-L5 Antiproliferative Studies

Epicalyxin F is the empirically optimal choice for antiproliferative studies in murine colon 26-L5 carcinoma models. As demonstrated in direct comparative testing of 44 diarylheptanoids, epicalyxin F exhibited the most potent activity against this cell line with an ED50 of 0.89 μM, outperforming all other compounds in the family including calyxin B [1]. Researchers investigating colon cancer mechanisms, conducting high-throughput screening, or developing structure-activity relationship models should procure epicalyxin F as the validated lead compound for this specific indication.

HT-1080 Fibrosarcoma vs. 5-Fluorouracil

For studies requiring a comparator that exceeds the activity of the clinical standard 5-fluorouracil in HT-1080 fibrosarcoma, epicalyxin F is directly validated. The compound demonstrated antiproliferative activity more potent than 5-fluorouracil against human HT-1080 fibrosarcoma cells [1]. This makes epicalyxin F a suitable positive control or reference compound in assays designed to identify agents with superior efficacy to 5-FU, or in mechanism studies comparing natural product-derived agents to conventional chemotherapeutics.

Stereochemistry-Driven SAR Studies

Epicalyxin F, with its definitively established (3S,5S,7R) absolute configuration confirmed through total synthesis [1], serves as a stereochemically defined reference standard for SAR investigations. Its epimeric relationship with (+)-calyxin F (differing at C5 and C7) [2] enables controlled studies on how stereochemistry modulates biological activity within the diarylheptanoid class. Procurement of epicalyxin F with verified stereochemical purity is essential for reproducible SAR data and for studies correlating 3D structure with antiproliferative potency.

Total Synthesis & Biosynthesis Methods

Epicalyxin F represents a challenging synthetic target due to its complex 2,4-diaryltetrahydropyran core and multiple chiral centers. The established total synthesis route employing acid-promoted rearrangement of benzopyran precursors [1] provides a validated framework for synthetic methodology development. Epicalyxin F procurement is warranted for laboratories developing novel synthetic strategies toward polyphenolic natural products, as a benchmark for spectroscopic comparison, or as an authentic standard for confirming the identity of synthetic intermediates and final products via NMR and optical rotation comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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